molecular formula C24H34N10O10+2 B12703010 1,4-di(7-Guanosyl)butane CAS No. 74746-58-0

1,4-di(7-Guanosyl)butane

Cat. No.: B12703010
CAS No.: 74746-58-0
M. Wt: 622.6 g/mol
InChI Key: XVFDHWXINSBYAB-LAMCKDNKSA-P
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Description

1,4-di(7-Guanosyl)butane is a synthetic compound with the molecular formula C24H34N10O10+2 and a molecular weight of 622.58776 . This compound is characterized by the presence of two guanosine moieties linked by a butane chain. Guanosine is a nucleoside comprising guanine attached to a ribose sugar, which plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-di(7-Guanosyl)butane typically involves the reaction of guanosine derivatives with a butane linker. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-di(7-Guanosyl)butane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted guanosine compounds .

Scientific Research Applications

1,4-di(7-Guanosyl)butane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with nucleic acids and proteins, and its potential role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a component in biochemical assays

Mechanism of Action

The mechanism of action of 1,4-di(7-Guanosyl)butane involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to specific sites on DNA or RNA, influencing their structure and function. Additionally, it may interact with enzymes and other proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-di(7-Guanosyl)butane is unique due to its dual guanosine moieties linked by a butane chain, which imparts specific chemical and biological properties. This structure allows it to participate in unique interactions with nucleic acids and proteins, distinguishing it from other similar compounds .

Properties

CAS No.

74746-58-0

Molecular Formula

C24H34N10O10+2

Molecular Weight

622.6 g/mol

IUPAC Name

2-amino-7-[4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-9-ium-7-yl]butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one

InChI

InChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1

InChI Key

XVFDHWXINSBYAB-LAMCKDNKSA-P

Isomeric SMILES

C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O

Origin of Product

United States

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